ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Properties
Molecular Formula |
C19H21ClO7 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H21ClO7/c1-4-24-17(21)7-6-12-11(3)13-8-14(20)16(9-15(13)27-19(12)23)26-10-18(22)25-5-2/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
JCZDZVAZAHUVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction is widely used to construct coumarin scaffolds. For this compound:
-
Reactants : 4-Chloro-5-methylresorcinol and ethyl acetoacetate.
-
Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).
-
Conditions : Reflux at 80–100°C for 6–8 hours.
Mechanism :
-
Acid-catalyzed formation of a keto ester intermediate.
-
Cyclization via electrophilic aromatic substitution at the ortho position of the phenol.
Yield : 65–75% after recrystallization from ethanol.
Alkylation of the 7-Hydroxy Group
Introducing the 2-ethoxy-2-oxoethoxy substituent at position 7 requires alkylation of the phenolic hydroxyl group.
Nucleophilic Substitution
-
Reagents : Ethyl bromoacetate, anhydrous potassium carbonate (K₂CO₃).
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Conditions : Reflux at 60–70°C for 12–16 hours under nitrogen.
Reaction Equation :
Optimization Insights :
-
Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, reducing ester hydrolysis.
-
Solvent Impact : DMF enhances solubility but requires post-reaction removal via vacuum distillation.
Yield : 80–85% after silica gel chromatography (eluent: 30% ethyl acetate/hexane).
Propanoate Esterification at Position 3
The propanoate side chain is introduced via Michael addition or ester interchange.
Michael Addition Protocol
-
Reactants : 7-Substituted coumarin, ethyl acrylate.
-
Catalyst : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU).
-
Conditions : 0–5°C for 2 hours, then room temperature for 24 hours.
Mechanism :
Direct Esterification
-
Reagents : Propanoic acid, ethyl chloride.
-
Catalyst : Thionyl chloride (SOCl₂) for acid activation.
Yield : 60–65% due to competing side reactions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Solvent Recycling
-
Strategy : Distillation recovery of DMF reduces costs by 40%.
Analytical Characterization
Spectroscopic Data
Regioselectivity in Pechmann Reaction
-
Issue : Competing formation of 5-chloro isomer.
-
Fix : Lower reaction temperature (70°C) and slower addition of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has been investigated for its potential pharmacological effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, research indicated that it could modulate biochemical pathways relevant to tumor growth suppression .
- Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, suggesting its potential use in developing new antimicrobial agents .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Substitution Reactions : The chloro substituent can be replaced with other functional groups to create derivatives with tailored properties .
- Oxidation and Reduction : The compound can undergo oxidation to yield hydroxylated derivatives or reduction to produce amine or alcohol analogs, expanding its utility in synthetic chemistry .
Biochemical Research
This compound is also employed in biochemical studies to explore its interactions with enzymes and receptors:
- Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit specific enzymes related to inflammation and cancer, providing insights into its mechanisms of action .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in antibiotic development.
Mechanism of Action
The mechanism of action of ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chloro and ethoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent is a critical determinant of molecular properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The target compound’s ethoxy-oxoethoxy group balances polarity (ester) and lipophilicity (ethoxy chain), likely resulting in an XLogP3 between 3.5–4.0. This contrasts with the highly lipophilic naphthyl (LogP 7.59) and pentamethylphenyl analogs .
- Solubility : Bulky aromatic substituents (e.g., naphthyl, pentamethylphenyl) reduce aqueous solubility, whereas smaller alkoxy groups (e.g., propoxy) improve it .
- Synthetic Complexity : Introducing the ethoxy-oxoethoxy group may require multi-step synthesis (e.g., esterification followed by etherification), compared to simpler alkoxy or benzyloxy groups .
Biological Activity
Ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, with a molecular formula of C21H26ClNO6 and a molecular weight of approximately 423.89 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClNO6 |
| Molecular Weight | 423.89 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 528.9 ± 50.0 °C |
| Flash Point | 191.2 ± 29.1 °C |
| LogP | 4.05 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and disrupting metabolic pathways crucial for cell proliferation.
- Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that govern various cellular responses.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Biological Activities
Research has indicated several biological activities associated with this compound:
Antitumor Activity
This compound has shown promising results in inhibiting tumor growth in various cancer cell lines:
- MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
Antimicrobial Properties
The compound has demonstrated moderate antimicrobial activity against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Klebsiella pneumonia | Moderate |
| Candida albicans | Moderate |
| Escherichia coli | Moderate |
Study on Antitumor Effects
A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated:
-
Apoptosis Induction : The compound induced apoptosis in a dose-dependent manner, with early and late apoptotic cells observed after treatment.
- Early Apoptosis : Approximately 17.3%
- Late Apoptosis : Approximately 26.43%
- Healthy Cells : Approximately 53.11%
This suggests that the compound effectively reduces cell viability in cancerous cells while maintaining a lower impact on healthy cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-[6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Use a coupling agent such as EDC·HCl with DMAP in dichloromethane (DCM) to esterify phenolic intermediates. This method achieved 92% purity in a related chromen derivative .
- Route 2 : React 7-hydroxy-4-methylcoumarin derivatives with ethyl bromopropanoate in acetone/ethanol under reflux with K₂CO₃ as a base, followed by recrystallization or chromatography for purification .
- Optimization : Vary catalysts (e.g., DMAP vs. pyridine), solvent polarity, and temperature. Monitor progress via TLC and characterize intermediates using NMR and HRMS to validate structural integrity .
Q. How can the structural identity of this compound be confirmed using spectroscopic and analytical techniques?
- Methodology :
- NMR : Identify aromatic protons (6.5–8.0 ppm), ester carbonyls (~4.2 ppm for ethoxy groups), and methyl/methylene groups (1.0–2.5 ppm). Compare shifts with analogous chromen derivatives .
- HRMS : Calculate exact mass (e.g., C₂₀H₂₁ClO₈) and match with experimental [M+H]⁺ or [M+Na]⁺ peaks .
- X-ray crystallography : If crystalline, determine bond angles and spatial arrangement, as demonstrated for similar coumarin-based structures .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodology :
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .
- Antimicrobial testing : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL, with ampicillin as a control .
- Data interpretation : Normalize results to solvent controls and validate via triplicate experiments.
Advanced Research Questions
Q. What mechanistic insights exist for its bioactivity, particularly regarding enzyme or receptor interactions?
- Methodology :
- Molecular docking : Model interactions with targets like topoisomerase II or cyclooxygenase-2 (COX-2) using software such as AutoDock. Compare binding energies with known inhibitors .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., kinases) at varying compound concentrations (1–100 nM) .
- Pathway analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
Q. How can researchers address low yields or by-product formation during synthesis?
- Methodology :
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed esters). Adjust reaction time/temperature to minimize side reactions .
- Purification : Optimize column chromatography gradients (e.g., hexane/ethyl acetate ratios) or switch to preparative HPLC for challenging separations .
- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer, as seen in scaled-up chromen syntheses .
Q. How should contradictions in reported bioactivity data across studies be resolved?
- Methodology :
- Comparative assays : Re-test the compound alongside structurally similar derivatives (e.g., halogenated or methoxy-substituted analogs) under identical conditions .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., chlorine substitution correlates with enhanced cytotoxicity) .
- Structural validation : Confirm compound purity via NMR and elemental analysis to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
